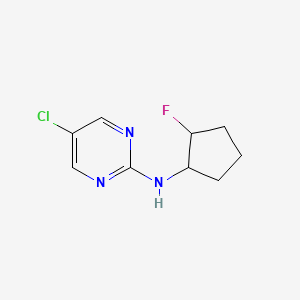

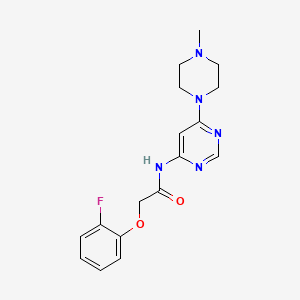

![molecular formula C17H16ClN5O2S B2514010 N-(2-氯苯基)-2-[1-(2-乙氧基苯基)四唑-5-基]硫代乙酰胺 CAS No. 874467-23-9](/img/structure/B2514010.png)

N-(2-氯苯基)-2-[1-(2-乙氧基苯基)四唑-5-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The process includes esterification, treatment with hydrazine hydrate, ring closure reaction, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. The use of polar aprotic solvent and LiH in the final step is crucial for the successful synthesis of the target compounds. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various spectral analysis techniques. The IR, 1H-NMR, and EI-MS data provided unequivocal evidence of the substitutions on the 1,3,4-oxadiazole-2-thiol core. These techniques are essential for verifying the successful synthesis of the desired molecular structures .

Chemical Reactions Analysis

The synthesized compounds were found to have potential antibacterial activity against both gram-negative and gram-positive bacteria. The compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide exhibited remarkable activity, surpassing the standard ciprofloxacin against certain bacterial strains. Additionally, the compounds were computationally docked with the α-chymotrypsin enzyme protein, revealing active binding sites that correlated with the bioactivity data .

Physical and Chemical Properties Analysis

The synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides displayed moderate inhibitory potential against the α-chymotrypsin enzyme. The substitutions on the oxadiazole moiety were instrumental in discovering compounds with reduced cytotoxicity. The biological screening of the compounds also revealed relative activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with a particular effectiveness against acetylcholinesterase .

Relevant Case Studies

The study of these compounds in the context of antibacterial activity is significant, as demonstrated by the comparison with standard antibiotics such as ciprofloxacin. The computational docking studies provide a case for the potential mechanism of action through enzyme inhibition. The cytotoxicity data and enzyme inhibition profiles suggest these compounds could be further explored for therapeutic applications, considering their efficacy and safety profile .

科学研究应用

药理学评估和分子探针

对与所述化合物在结构上相似的双-2-(5-苯基乙酰胺基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物的研究已确定这些分子为肾型谷氨酰胺酶 (GLS) 的有效且选择性的变构抑制剂。GLS 抑制剂因其在癌症治疗中的治疗潜力而至关重要,因为它们可以在体外和在小鼠异种移植模型中减弱人淋巴瘤 B 细胞的生长,表明了开发抗癌疗法的途径 (Shukla 等,2012)。

合成和抗菌活性

对 N-取代的 5-[(4-氯苯氧基) 甲基]-1,3,4-恶二唑-2 基-2-硫代乙酰胺的合成研究表明这些化合物是潜在的抗菌剂。通过系统的合成和评估,某些衍生物对革兰氏阴性菌和革兰氏阳性菌均显示出显着的活性,表明它们在开发新的抗菌剂中具有重要意义 (Siddiqui 等,2014)。

分子对接和表征

包括 5-(4-氯苯基)-1-{4-(甲磺酰基)苯基}-1H-四唑在内的四唑衍生物的结构分析和对接研究提供了对生物系统内相互作用的见解。这些研究是了解如何优化此类化合物以结合到特定酶或受体中的基础,为开发具有改进的功效和特异性的药物奠定了基础 (Al-Hourani 等,2015)。

抗癌和抗原生动物活性

探索硫代乙酰胺衍生物的抗癌特性一直是研究的一个重要领域。例如,已经合成了一些新的磺酰胺衍生物,并测试了它们对各种癌细胞系的细胞毒活性,显示出有助于癌症研究和潜在治疗的有希望的结果 (Ghorab 等,2015)。

属性

IUPAC Name |

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-2-25-15-10-6-5-9-14(15)23-17(20-21-22-23)26-11-16(24)19-13-8-4-3-7-12(13)18/h3-10H,2,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBWAGNTBSVNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)